molecular formula C14H14ClN B2835664 7-Phenyl-2,3-dihydro-1H-indole hydrochloride CAS No. 92199-06-9

7-Phenyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B2835664
CAS No.: 92199-06-9
M. Wt: 231.72
InChI Key: JTNAIHBGEHHYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in natural products and drugs

Scientific Research Applications

7-Phenyl-2,3-dihydro-1H-indole hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-2,3-dihydro-1H-indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 7-Phenyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Similar structure but lacks the dihydro component.

    3-Phenylindole: Another structural isomer with different substitution patterns.

    Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group.

Uniqueness

7-Phenyl-2,3-dihydro-1H-indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydro component and phenyl group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-phenyl-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13;/h1-8,15H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNAIHBGEHHYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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